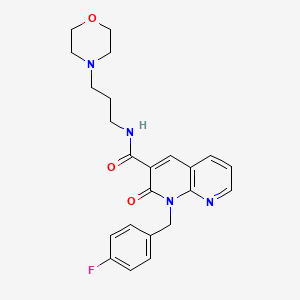

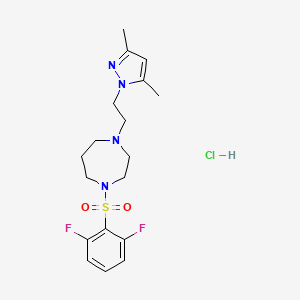

![molecular formula C17H13N3O3S B2692980 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 391221-18-4](/img/structure/B2692980.png)

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a derivative of 4-(3-nitrophenyl)thiazol-2-ylhydrazone . These derivatives have been designed, synthesized, and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .

Synthesis Analysis

The synthesis of these derivatives involves linking different (un)substituted (hetero)aromatic substituents to N1 of the hydrazone . The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group is an important pharmacophoric feature .Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group . This structure is crucial for obtaining selective and reversible human MAO-B inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include linking different (un)substituted (hetero)aromatic substituents to N1 of the hydrazone . The exact reactions would depend on the specific substituents used.Scientific Research Applications

Antiviral Activity

The indole scaffold, present in N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, has been associated with antiviral properties. For instance:

- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrating inhibitory activity against influenza A .

Anti-HIV Activity

Researchers have explored the anti-HIV potential of indole derivatives:

- Selvam et al. synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promise against both HIV-1 (IIIB) and HIV-2 (ROD) strains .

Antinociceptive Effects

Indole derivatives have been investigated for their antinociceptive properties:

- In tail-clip tests, compounds derived from indole, including N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, prolonged response latencies in mice and increased maximum possible effect (MPE%) values .

Cytotoxic Properties

While not directly studied for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, related indole derivatives have shown cytotoxic potential:

- Hu and co-workers reported anticancer activity in a series of new compounds containing 1,3,4-thiadiazole rings, which share structural similarities with indole derivatives .

Biological Diversity

Indole derivatives, including our compound of interest, exhibit diverse biological activities such as anti-inflammatory, antioxidant, antimicrobial, and antitubercular effects .

Pharmacophore Potential

The indole nucleus serves as a pharmacophore in many synthetic drug molecules. Researchers continue to explore its potential for developing novel therapeutic agents .

Mechanism of Action

Target of Action

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities

Result of Action

Thiazole derivatives are known to have various biological activities, including antimicrobial, antifungal, and antineoplastic effects

Future Directions

properties

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c21-16(9-12-5-2-1-3-6-12)19-17-18-15(11-24-17)13-7-4-8-14(10-13)20(22)23/h1-8,10-11H,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMXIZYWGGYCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

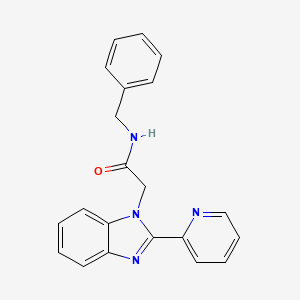

![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)

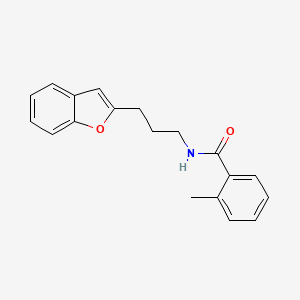

![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine](/img/structure/B2692901.png)

![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/no-structure.png)

![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692913.png)

![Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate](/img/structure/B2692914.png)

![{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2692918.png)